Ethyl 8-aminooctanoate

PROTAC linker targeted protein degradation protecting group strategy

Ethyl 8-aminooctanoate (CAS 51227-18-0) is an omega-amino fatty acid ester with molecular formula C₁₀H₂₁NO₂ and molecular weight 187.28 g/mol, consisting of an eight-carbon linear chain terminated with an amino group at C8 and an ethyl ester at C1. Its predicted physicochemical properties include a boiling point of 250.8±23.0 °C at 760 mmHg, ACD/LogP of 1.95, and polar surface area of 52 Ų.

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
CAS No. 51227-18-0
Cat. No. B1338087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-aminooctanoate
CAS51227-18-0
Molecular FormulaC10H21NO2
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCN
InChIInChI=1S/C10H21NO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9,11H2,1H3
InChIKeySOEKHKUVUYSJOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-Aminooctanoate CAS 51227-18-0: Specifications, Properties, and Procurement Baseline


Ethyl 8-aminooctanoate (CAS 51227-18-0) is an omega-amino fatty acid ester with molecular formula C₁₀H₂₁NO₂ and molecular weight 187.28 g/mol, consisting of an eight-carbon linear chain terminated with an amino group at C8 and an ethyl ester at C1 . Its predicted physicochemical properties include a boiling point of 250.8±23.0 °C at 760 mmHg, ACD/LogP of 1.95, and polar surface area of 52 Ų . The compound is commercially available at ≥95% purity for research use, with pricing typically in the range of $1200–$2500 per gram depending on quantity . It serves as a versatile building block in organic synthesis, peptide chemistry, and materials science, with particular relevance as a hydrophobic linker/spacer molecule in PROTAC development and bioconjugate applications .

Ethyl 8-Aminooctanoate vs. Analogs: Why Substitution Without Validation Compromises Experimental Integrity


Interchanging ethyl 8-aminooctanoate with its apparent structural analogs—including 8-aminooctanoic acid (free acid), methyl 8-aminooctanoate, tert-butyl 8-aminooctanoate, or the hydrochloride salt form—introduces measurable differences in physicochemical behavior, reactivity, and downstream synthetic compatibility that cannot be assumed equivalent. The ethyl ester group confers a specific ACD/LogP of 1.95 and a predicted water solubility of 2790–5187 mg/L at 25°C , values that differ substantially from the parent free acid (8-aminooctanoic acid, CAS 1002-57-9) or the more hydrophobic tert-butyl ester analog (MW 215.34, ACD/LogP estimated >2.5) . Furthermore, the hydrochloride salt form (CAS 29833-31-6, MW 223.74) offers enhanced aqueous solubility and altered handling characteristics compared to the free base, which impacts formulation and storage stability . In PROTAC linker applications, the choice of ester protecting group directly determines the conditions under which the carboxylic acid can be liberated for subsequent conjugation—ethyl esters require different deprotection protocols than tert-butyl esters, and substituting one for the other without protocol adjustment leads to either incomplete deprotection or undesired side reactions [1]. The quantitative evidence below establishes where these differences are material and measurable.

Ethyl 8-Aminooctanoate CAS 51227-18-0: Quantitative Differentiation Evidence for Scientific Selection


Ethyl Ester vs. tert-Butyl Ester: Differential Stability and Deprotection Orthogonality in PROTAC Linker Synthesis

In PROTAC linker design, the ester protecting group determines the conditions under which the carboxylic acid terminus can be liberated for conjugation to E3 ligase ligands or target protein binders. Ethyl 8-aminooctanoate requires alkaline hydrolysis conditions (typically aqueous NaOH or LiOH) for ester cleavage, while tert-butyl 8-aminooctanoate (CAS 102522-32-7, MW 215.34) is cleaved under acidic conditions (TFA or HCl) . This orthogonal reactivity enables sequential deprotection strategies in complex PROTAC synthesis where both acid-labile and base-labile protecting groups are present. The molecular weight difference of 28.06 g/mol (187.28 vs. 215.34) represents the ethyl versus tert-butyl substitution, which impacts solubility, chromatography behavior, and mass spectrometry detection .

PROTAC linker targeted protein degradation protecting group strategy orthogonal deprotection

Ethyl Ester vs. Free Acid Form: Hydrophobicity and Membrane Permeability Differential in Drug Delivery Applications

Ethyl 8-aminooctanoate exhibits an ACD/LogP of 1.95 (predicted), while its parent compound 8-aminooctanoic acid (free acid, CAS 1002-57-9) is predominantly zwitterionic at physiological pH with an estimated LogD (pH 7.4) substantially below 0 . This LogP differential of approximately >2.0 units translates to an estimated 100-fold difference in octanol-water partition coefficient, which directly correlates with membrane permeability potential. Esters of 8-aminooctanoic acid, including the ethyl ester, have been investigated as transdermal penetration enhancers, with the esterification serving to increase lipophilicity sufficient to traverse the stratum corneum lipid barrier [1].

transdermal delivery prodrug design LogP optimization penetration enhancer

Free Base vs. Hydrochloride Salt: Aqueous Solubility and Handling Stability Differentiation

Ethyl 8-aminooctanoate (free base, MW 187.28) and its hydrochloride salt (CAS 29833-31-6, MW 223.74) represent two distinct procurement options with differing physical forms and solubility profiles. The hydrochloride salt, with an additional 36.46 g/mol from HCl, generally exhibits enhanced aqueous solubility compared to the free base due to ionic character, and is typically a crystalline solid with better long-term storage stability . The free base, being a liquid or low-melting solid, has predicted water solubility of 2790–5187 mg/L at 25°C , whereas the hydrochloride salt solubility is expected to exceed this value by at least 5- to 10-fold based on class behavior of amino ester salts. The salt form also eliminates the need for in situ protonation prior to certain conjugation reactions where the amine must be present as the ammonium ion.

salt form selection aqueous solubility formulation development compound handling

C8 Chain Length Specificity: Differential Reactivity in Cyclophane and Macrocycle Synthesis

The eight-carbon backbone of ethyl 8-aminooctanoate provides a specific spatial separation between the amino and ester functional groups that has been exploited in the synthesis of N6,N9-octamethylenepurine cyclophanes, where the 8-aminooctyl fragment is attached to N9 of 6-chloropurine via the amino terminus . Shorter chain analogs such as 7-aminoheptanoic acid esters (C7) or longer chain C9-C12 analogs produce cyclophanes with different ring sizes and conformational constraints, directly affecting host-guest binding properties and crystallographic parameters. The C8 chain length yields an 8-atom bridge between functional groups, which corresponds to a specific through-space distance critical for cyclophane geometry. Ethyl ester protection is maintained during the Mitsunobu coupling and cyclization steps, preventing undesired carboxylate coordination that would occur with the free acid form.

macrocycle synthesis cyclophane chemistry chain length optimization ring-closing reactions

Ethyl 8-Aminooctanoate CAS 51227-18-0: Validated Application Scenarios Based on Quantitative Differentiation Evidence


PROTAC Linker Synthesis Requiring Base-Labile Ester Protection

Researchers developing PROTAC (Proteolysis Targeting Chimera) molecules who require orthogonal deprotection strategies should select ethyl 8-aminooctanoate over the tert-butyl ester analog when the synthetic route contains acid-sensitive functional groups (e.g., Boc-protected amines, acid-labile glycosidic bonds, or silyl ethers). The ethyl ester tolerates acidic conditions but undergoes clean cleavage under alkaline hydrolysis (NaOH or LiOH at 0-25°C, 1-4 hours) to liberate the carboxylic acid for E3 ligase ligand conjugation . This orthogonality is particularly valuable in convergent PROTAC syntheses where both amino and carboxyl termini must be sequentially deprotected. The molecular weight of 187.28 g/mol positions this linker within the optimal range for PROTAC cell permeability .

Transdermal and Prodrug Formulation Development

Formulation scientists developing transdermal delivery systems or ester prodrugs of 8-aminooctanoic acid should procure the ethyl ester specifically (rather than the free acid) to achieve the requisite LogP for stratum corneum penetration. The ACD/LogP of 1.95 (predicted) provides approximately 300-fold higher octanol-water partitioning than the zwitterionic free acid at physiological pH . This lipophilicity differential is critical for passive diffusion across lipid bilayer membranes. The ester linkage is designed to undergo enzymatic hydrolysis by esterases in viable epidermis or systemic circulation, regenerating the active free acid in situ .

Aqueous Biological Assay Workflows

Investigators planning to use 8-aminooctanoate derivatives in cell-based assays, enzyme inhibition studies, or aqueous formulation development should specify the hydrochloride salt form (CAS 29833-31-6, MW 223.74) rather than the free base. The hydrochloride salt provides enhanced aqueous solubility (estimated >25,000 mg/L vs. 2790–5187 mg/L for the free base) and improved long-term storage stability as a crystalline solid . The protonated amine ensures consistent solubility in physiologically relevant buffers (PBS, cell culture media) without pH adjustment, eliminating variability introduced by free base protonation state changes .

Cyclophane and Macrocycle Synthesis with Defined Bridge Length

Synthetic chemists preparing N6,N9-octamethylenepurine cyclophanes or other C8-bridged macrocycles must use ethyl 8-aminooctanoate (or its free acid precursor) specifically—neither C7 (7-aminoheptanoate) nor C9 (9-aminononanoate) analogs will produce the identical ring geometry. The eight-carbon backbone provides a bridge length of approximately 10 Å (8 × ~1.25 Å per C-C bond), which establishes a specific through-space distance between purine N6 and N9 positions critical for host-guest binding properties and crystallographic packing . The ethyl ester protection is retained during Mitsunobu coupling and cyclization steps, preventing undesired carboxylate interference with reaction intermediates .

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